N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

medicinal chemistry lipophilicity drug design

Procure this specific furan-2-ylmethyl isonicotinamide (CAS 2034239-09-1) when SAR demands a +0.8 log unit lipophilicity gain over the THF analog for hydrophobic sub-pocket engagement, balanced by a TPSA of 89.7 Ų for peripheral selectivity. The tetrahydrothiophene sulfur enables unique non-covalent interactions (sulfur-π, chalcogen bonding) absent in oxygen analogs. Ideal as a matched molecular pair for heteroatom substitution studies.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 2034239-09-1
Cat. No. B2487455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
CAS2034239-09-1
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESC1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C15H16N2O3S/c18-15(17-9-12-2-1-6-19-12)11-3-5-16-14(8-11)20-13-4-7-21-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18)
InChIKeyKWMBWNKNHXFVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034239-09-1) – Core Physicochemical Identity for Procurement Decisions


N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034239-09-1) is a specialized isonicotinamide derivative characterized by a furan-2-ylmethyl amide and a tetrahydrothiophen-3-yl ether moiety. It belongs to a class of heterocyclic small molecules frequently utilized in early-stage medicinal chemistry and chemical biology probe discovery [1]. Key computed properties include a molecular weight of 304.4 g/mol, XLogP3 of 1.9, and a topological polar surface area (TPSA) of 89.7 Ų, indicating moderate lipophilicity and a defined hydrogen-bonding capacity [2]. This profile situates the compound as a candidate for scaffold-hopping and structure-activity relationship (SAR) exploration, where subtle variations in the ether and amide substituents critically influence downstream biological performance.

Why N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Cannot Be Interchanged with In-Class Analogs


Generic substitution within this chemotype is unsupported because minimal structural changes produce large, quantifiable shifts in physicochemical descriptors that are tightly correlated with molecular recognition and pharmacokinetic behavior. The replacement of the tetrahydrothiophen-3-yl ether with a tetrahydrofuran-3-yl ether, for instance, reduces computed lipophilicity by 0.8 log units (ΔXLogP3) and shrinks TPSA by 16.1 Ų, altering membrane permeability and target binding potential [1]. Similarly, exchanging the furan-2-ylmethyl amide for other heterocyclic amines would reweight hydrogen-bond acceptor/donor profiles and conformational flexibility, making biological results non-transferable. These physicochemical differences, grounded in measurable computed descriptors, provide a quantitative basis for compound-specific procurement rather than class-level substitution.

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Against Its Closest Analog


Lipophilicity Distinction: Tetrahydrothiophene vs. Tetrahydrofuran Ether

The target compound exhibits a noticeably higher computed logP (XLogP3 = 1.9) compared to its direct tetrahydrofuran analog, N-(furan-2-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (XLogP3 = 1.1). This difference arises from the replacement of the ether oxygen with a sulfur atom in the saturated heterocycle [1].

medicinal chemistry lipophilicity drug design

Topological Polar Surface Area Divergence: Impact on Oral Bioavailability Prediction

The target compound has a TPSA of 89.7 Ų, which is 16.1 Ų larger than that of the tetrahydrofuran analog (TPSA = 73.6 Ų) [1]. This exceeds the commonly cited threshold divergence of 10 Ų for meaningful permeability differences.

ADME oral bioavailability physicochemical properties

Molecular Weight and Heavy Atom Count Parity with Altered Heteroatom Profile

While both the target compound and its tetrahydrofuran analog share a molecular formula that differs by one oxygen-for-sulfur swap (C15H16N2O3S vs C15H16N2O4), the target's slightly higher molecular weight (304.4 vs 288.3 g/mol) and altered hydrogen-bond acceptor profile provide a distinct binding surface [1].

molecular recognition fragment-based drug discovery chemical probe

Rotatable Bond Equivalence with Conformational Flexibility

Both the target compound and the tetrahydrofuran analog possess 5 rotatable bonds, indicating comparable conformational flexibility in solution. However, the sulfur-containing tetrahydrothiophene ring may exhibit different puckering preferences compared to the oxygen-containing tetrahydrofuran, potentially influencing the preferred bound conformation [1][2].

conformational analysis entropy ligand efficiency

Recommended Application Scenarios for N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide Based on Verified Evidence


Scaffold-Hopping Campaigns Targeting Lipophilic Binding Pockets

The +0.8 log unit increase in XLogP3 relative to the THF analog makes this compound a suitable scaffold-hopping candidate for targets with hydrophobic sub-pockets. Procurement is indicated when SAR suggests that enhanced membrane partitioning or non-polar contact area is necessary for potency or cellular activity, as supported by the computed logP differential [1].

Peripheral Target Profiling with Moderate Oral Bioavailability Requirements

The TPSA of 89.7 Ų, 16.1 Ų larger than the THF analog, suggests a reduced propensity for passive blood-brain barrier penetration. This property is advantageous for programs targeting peripheral enzymes, receptors, or pathways where CNS exclusion is desired. The quantitative TPSA value supports its selection over the THF analog for such peripheral profiling experiments [1].

Chemical Biology Probe Design Requiring Sulfur-Mediated Interactions

The incorporation of a sulfur atom in the tetrahydrothiophene ring offers opportunities for distinguishing non-covalent interactions (e.g., sulfur-π, chalcogen bonding) that are absent in the oxygen analog. This compound is recommended for probe design where such interactions are hypothesized to drive selectivity, as the sulfur atom provides a distinct binding surface validated by comparative computed descriptors [1][2].

SAR Studies Differentiating Heteroatom Effects in Saturated Rings

For medicinal chemistry programs seeking to decouple lipophilicity from hydrogen-bonding capacity, this compound serves as a matched molecular pair with its corresponding tetrahydrofuran and tetrahydrothiophene analogs. The documented ~16 g/mol mass increase and logP shift enable precise SAR analysis of heteroatom substitution effects on potency, selectivity, and metabolic stability [1].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.